Cas no 1247-97-8 (3,5,7,3′,4′-Pentamethoxyflavone)

3,5,7,3′,4′-Pentamethoxyflavone structure
1247-97-8 structure
Nombre del producto:3,5,7,3′,4′-Pentamethoxyflavone
Número CAS:1247-97-8
MF:C20H20O7
Megavatios:372.368606567383
MDL:MFCD01004607
CID:152009
PubChem ID:97332

3,5,7,3′,4′-Pentamethoxyflavone Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG)
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG) PrintBack
    • Quercetin-3.5.7.3'.4'-pentamethylether
    • Pentamethoxyquercetin
    • Pentamethylquercetin
    • Penta-O-methylquercitin
    • quercetin 3,5,7,3',4'-pentamethyl ether
    • quercetin pentamethyl ether
    • Quercetin-3,5,7,3',4'-pentamethylether
    • 3,5,7,3′,4′-Pentamethoxyflavone
    • 3,5,7,3',4'-pentamethoxyflavone
    • QUERCETIN-3,5,7,3,4-PENTAMETHYLETHER
    • V6J41K636O
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one
    • 3,3',4',5,7-Pentamethoxyflavone
    • 3,5,7,3',4'-Pentamethyl ether
    • Spectrum_001718
    • Quercetin-3,5,7,3',4'-pentamethylet
    • MLS001048983
    • NCGC00178132-01
    • Quercetin 3,5,7,3,4-pentamethyl ether
    • Flavone,3',4',5,7-pentamethoxy-
    • Quercetin 3, 5, 7, 3', 4'-pentamethylether
    • KBio2_004766
    • 3,5,7,3 inverted exclamation marka,4 inverted exclamation marka-Pentamethoxyflavone
    • BSPBio_003338
    • Flavone, 3,3',4',5,7-pentamethoxy-
    • TUM-8437
    • SPBio_001787
    • FT-0716793
    • SDCCGMLS-0066841.P001
    • KBioSS_002198
    • 4H-1-Benzopyran-4-one,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • NSC 115922
    • CS-0135217
    • CHEMBL19032
    • 1247-97-8
    • SPECTRUM1600075
    • KBio3_002558
    • MS-26004
    • KBio2_007334
    • ALGDHWVALRSLBT-UHFFFAOYSA-N
    • MFCD01004607
    • NSC618936
    • DTXSID10154467
    • E80655
    • SR-01000758970
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4h-1-benzopyran-4-one
    • NSC-618936
    • CCG-38450
    • NCGC00095759-02
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-chromen-4-one
    • Spectrum3_001719
    • BDBM50404748
    • SCHEMBL2286327
    • AKOS030487720
    • Spectrum2_001804
    • Spectrum4_001790
    • NSC115922
    • SR-01000758970-2
    • NCGC00095759-01
    • SMR000386999
    • 3,4',5,7-Pentamethoxyflavone
    • 3,3`,4`,5,7-Pentamethoxyflavone
    • LMPK12112772
    • HY-N7690
    • AB00637125-07
    • UNII-V6J41K636O
    • KBioGR_002341
    • NSC-115922
    • KBio2_002198
    • Spectrum5_000439
    • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • HMS2268P21
    • STL512455
    • DA-77282
    • MDL: MFCD01004607
    • Renchi: 1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
    • Clave inchi: ALGDHWVALRSLBT-UHFFFAOYSA-N
    • Sonrisas: O1C(C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])=C(C(C2C(=C([H])C(=C([H])C1=2)OC([H])([H])[H])OC([H])([H])[H])=O)OC([H])([H])[H]

Atributos calculados

  • Calidad precisa: 372.12100
  • Masa isotópica única: 372.121
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 6
  • Complejidad: 561
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 72.4
  • Carga superficial: 0
  • Peso molecular: 372.4
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 1.29
  • Punto de fusión: 152-156°C
  • Punto de ebullición: 561.9 °C at 760 mmHg
  • Punto de inflamación: 246.9 °C
  • índice de refracción: 1.588
  • PSA: 76.36000
  • Logp: 3.50300

3,5,7,3′,4′-Pentamethoxyflavone Información de Seguridad

3,5,7,3′,4′-Pentamethoxyflavone Datos Aduaneros

  • Código HS:2914509090
  • Datos Aduaneros:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,5,7,3′,4′-Pentamethoxyflavone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-0135217-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.84%
5mg
$180.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2121-5 mg
Quercetin 3,5,7,3,4-pentamethyl ether
1247-97-8 98.87%
5mg
¥1627.00 2022-04-26
TargetMol Chemicals
TN2121-50 mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
50mg
¥ 5,996 2023-07-11
MedChemExpress
HY-N7690-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 99.15%
5mg
¥1500 2024-04-20
TargetMol Chemicals
TN2121-25mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
25mg
¥ 3390 2024-07-20
ChromaDex Standards
ASB-00017080-010-10mg
QUERCETIN
1247-97-8 %
10mg
$219.00 2023-10-25
TargetMol Chemicals
TN2121-1mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
1mg
¥ 535 2024-07-20
TargetMol Chemicals
TN2121-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
5mg
¥ 1230 2024-07-20
MedChemExpress
HY-N7690-1mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 99.15%
1mg
¥650 2024-04-20
A2B Chem LLC
AE33101-5mg
QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER
1247-97-8 95%
5mg
$140.00 2024-04-20

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Amadis Chemical Company Limited
(CAS:1247-97-8)3,5,7,3′,4′-Pentamethoxyflavone
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Pureza:99%/99%/99%
Cantidad:5mg/10mg/50mg
Precio ($):158.0/234.0/776.0